molecular formula C9H6BrFN2 B2372355 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole CAS No. 2219379-88-9

3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

Cat. No.: B2372355
CAS No.: 2219379-88-9
M. Wt: 241.063
InChI Key: BKPMVPDFMFVTHM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds. mdpi.comnih.govresearchgate.net Its structural versatility and ability to participate in various chemical transformations make it a privileged scaffold in organic synthesis. sigmaaldrich.com In medicinal chemistry, the pyrazole nucleus is a key component in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ekb.egchemmethod.com The ability of the pyrazole core to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds and other non-covalent interactions with biological targets are central to its success in drug design.

The following table provides examples of commercially successful drugs that feature a pyrazole core, highlighting the diverse therapeutic areas where this scaffold has proven effective.

Drug NameTherapeutic Class
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction
RimonabantAnti-obesity (withdrawn)
StanozololAnabolic steroid

Impact of Halogenation, Specifically Fluorine and Bromine, on the Reactivity and Biological Potential of Pyrazole Derivatives

The introduction of halogen atoms, particularly fluorine and bromine, onto the pyrazole ring is a well-established strategy to modulate the molecule's properties. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine , with its high electronegativity and small van der Waals radius, can alter the electronic properties of the pyrazole ring, affecting its pKa and reactivity. rsc.org The substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug candidate. rsc.org In the context of 4-fluoropyrazoles, the fluorine atom can influence the acidity of the N-H proton and the regioselectivity of further reactions. nih.govsciencepg.com

Bromine , on the other hand, is a larger and more polarizable atom. The presence of a bromine atom, as seen in the 4-bromophenyl group of the target molecule, can introduce specific interactions with biological targets, such as halogen bonding. nih.gov This can lead to enhanced binding affinity and selectivity. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies. researchgate.net

The table below summarizes the general effects of fluorine and bromine substitution on the properties of organic molecules.

HalogenKey Physicochemical EffectsImpact on Biological Properties
Fluorine Increases metabolic stability, alters pKa, can increase lipophilicity (in certain contexts)Enhanced binding affinity, improved pharmacokinetic profile
Bromine Increases polarizability, provides a site for further functionalization, can increase lipophilicityCan participate in halogen bonding, serves as a synthetic handle for analog development

Overview of Current Research Trajectories and Future Prospects for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related analogs provide a strong indication of its potential.

Studies on 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown promise in the development of androgen receptor antagonists for the treatment of prostate cancer. nih.govepa.gov This suggests that the 3-aryl-pyrazole scaffold is a viable starting point for targeting nuclear hormone receptors.

Similarly, research into bromophenyl-substituted pyrazoles has revealed a range of biological activities, including potential applications as metabolic enzyme inhibitors relevant to neurodegenerative disorders. ekb.eg The 4-bromophenyl moiety is a common feature in compounds designed to explore specific binding pockets in proteins.

Given these precedents, future research on this compound and its analogs is likely to focus on several key areas:

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to this and related compounds will be crucial. Detailed spectroscopic and crystallographic analysis will be necessary to fully characterize these molecules.

Medicinal Chemistry: Exploration of its potential as an inhibitor of various enzymes, such as kinases and proteases, where the specific combination of the 4-bromophenyl and 4-fluoro substituents could lead to novel binding modes and improved selectivity.

Agrochemicals: Pyrazole derivatives have a history of use as pesticides and herbicides. The unique substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The electronic properties imparted by the fluorine and bromine atoms could make these compounds interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The synthesis of analog libraries, where the bromine is replaced with other functional groups via cross-coupling reactions, will be a critical step in exploring the full potential of this molecular scaffold. The combination of the metabolically robust fluorine atom and the synthetically versatile bromine atom on the same pyrazole core presents a rich platform for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-4-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMVPDFMFVTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromophenyl 4 Fluoro 1h Pyrazole and Its Advanced Derivatives

Classical and Conventional Synthetic Routes to the Pyrazole (B372694) Scaffold

The construction of the pyrazole ring system has been a subject of extensive research for over a century. Classical methods remain highly relevant and are often the first choice for chemists due to their reliability and accessibility of starting materials. These routes typically involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based two-nitrogen component.

Cyclocondensation reactions represent the most traditional and widely used method for pyrazole synthesis. This strategy involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon synthon, leading to the formation of the pyrazole ring through a condensation and subsequent cyclization-dehydration sequence.

The condensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds is a direct and efficient pathway to polysubstituted pyrazoles. nih.gov This method is versatile, allowing for the introduction of various substituents onto the pyrazole core by choosing appropriately substituted starting materials. The reaction proceeds by the initial attack of one nitrogen of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity, as two different regioisomers can potentially form. nih.gov Reaction conditions, such as the choice of solvent and catalyst, can influence the outcome. For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) has been shown to provide better yields and regioselectivity compared to conventional reactions in protic solvents like ethanol (B145695). nih.gov

Reactant 1Reactant 2SolventConditionsProduct(s)YieldRef
1,3-DiketoneHydrazine DerivativeEthanolConventional HeatingMixture of pyrazole regioisomersModerate nih.gov
Arylhydrazine hydrochloride4,4,4-Trifluoro-1-arylbutan-1,3-dioneN,N-DimethylacetamideRoom Temperature, Acidic Medium1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole74-77% (98:2 regioselectivity) nih.gov
Ketone + Acid Chloride (in situ diketone formation)HydrazineLiHMDSOne-potPolysubstituted pyrazoleGood to excellent nih.govbeilstein-journals.org

The Knorr pyrazole synthesis, first reported in 1883, is a seminal and enduring method for pyrazole construction. nih.gov It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions. slideshare.netjk-sci.com The mechanism involves an acid-catalyzed formation of an imine (or hydrazone) at one carbonyl group, followed by the attack of the second nitrogen atom on the remaining carbonyl group. slideshare.netslideshare.net A subsequent dehydration step generates the stable, aromatic pyrazole ring. chemhelpasap.comslideshare.net

A key variation of the Knorr synthesis utilizes β-ketoesters as the 1,3-dicarbonyl component. chemhelpasap.com In this case, the reaction with hydrazine leads to the formation of pyrazolones, which are 5-oxo-pyrazoline derivatives. chemhelpasap.comrsc.org The initial condensation typically occurs between the more electrophilic ketone carbonyl and one of the hydrazine's nitrogen atoms, followed by an intramolecular nucleophilic attack of the other nitrogen onto the ester carbonyl, leading to cyclization and elimination of an alcohol. chemhelpasap.comrsc.org These pyrazolones exist in tautomeric equilibrium with their corresponding hydroxypyrazole forms. chemhelpasap.com

1,3-Dicarbonyl ComponentHydrazine ComponentCatalystProduct TypeRef
1,3-DiketoneHydrazine/Substituted HydrazineAcidSubstituted Pyrazole slideshare.netjk-sci.com
β-Ketoester (e.g., Ethyl benzoylacetate)PhenylhydrazineAcetic AcidPyrazolone (B3327878) chemhelpasap.com

While not a primary ring-forming reaction, the Vilsmeier-Haack reaction is a crucial tool for the functionalization of pre-formed pyrazole rings, specifically for the synthesis of pyrazole-4-carbaldehydes. mdpi.comarkat-usa.org These aldehydes are versatile intermediates, enabling further elaboration of the pyrazole scaffold. The reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring. organic-chemistry.org

The process involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgrsc.org This reagent then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired pyrazole-4-carbaldehyde. organic-chemistry.org The reaction has been successfully applied to a variety of substituted pyrazoles to produce the corresponding 4-formyl derivatives in good yields. arkat-usa.orgdegres.eu Recent advancements have focused on developing more energy-efficient protocols using microwave or ultrasonic acceleration, which significantly reduce reaction times from hours to minutes. degres.eu

Pyrazole SubstrateReagentsConditionsProductYieldRef
1-Phenyl-3-(p-substituted phenyl)-1H-pyrazoleDMF, POCl₃Microwave (60°C)1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydeup to 85% degres.eu
1,3-Disubstituted 5-chloro-1H-pyrazolesDMF, POCl₃60-100°C1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes32-98% arkat-usa.org
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF, POCl₃N/A3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeN/A mdpi.com

Cycloaddition reactions provide a powerful and convergent alternative to condensation methods for constructing the pyrazole ring. These reactions, governed by the principles of pericyclic chemistry, allow for the direct formation of the five-membered ring in a single, often highly stereospecific and regioselective, step.

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a fundamental and highly efficient method for synthesizing pyrazoles and their partially saturated pyrazoline counterparts. nih.gov This [3+2] cycloaddition involves the combination of a three-atom π-system from the diazo compound and a two-atom π-system from the alkyne to form the five-membered heterocyclic ring. nih.gov

Diazo compounds can be hazardous, so modern methods often focus on their in situ generation. nih.gov One common approach is the base-induced decomposition of tosylhydrazones, which are readily prepared from aldehydes or ketones. nih.govnih.gov The reaction of the generated diazo compound with a terminal or internal alkyne then proceeds, often with high regioselectivity, to yield the pyrazole product. nih.gov Catalyst-free versions of this reaction can be achieved simply by heating the reactants, particularly with α-diazocarbonyl substrates, providing a green synthetic route with high yields. rsc.org The regioselectivity is often governed by steric and electronic factors of the substituents on both the diazo compound and the alkyne. nih.gov

Diazo PrecursorDipolarophileConditionsKey FeaturesRef
Aldehyde + TosylhydrazineTerminal AlkyneBase (e.g., K₂CO₃)In situ diazo formation, good regioselectivity nih.gov
α-Diazocarbonyl compoundsAlkynesSolvent-free, heatingHigh yields, no workup/purification needed rsc.org
N-TosylhydrazonesAlkenesVisible lightIn situ generation of donor/donor diazo species nih.gov

Cycloaddition Reactions in Pyrazole Ring Formation

Nitrile Imine-Mediated Cycloadditions

The [3+2] cycloaddition reaction involving nitrile imines is a powerful and convergent strategy for constructing the pyrazole core. researchgate.net This method involves the in situ generation of a highly reactive nitrile imine, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne or alkene, to form the pyrazole or pyrazoline ring system. nih.govdoi.org

Nitrile imines are typically generated from hydrazonoyl halides in the presence of a base. nih.gov For the synthesis of fluorinated pyrazoles, this approach can utilize fluorinated building blocks as either the nitrile imine precursor or the dipolarophile. nih.govbeilstein-journals.org The reaction proceeds via the formation of initial [3+2] cycloadducts, which may then undergo spontaneous oxidation, often by air, to yield the aromatized pyrazole product. researchgate.netnih.gov

A plausible pathway to 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole using this method would involve the reaction of a nitrile imine derived from a 4-bromobenzaldehyde (B125591) hydrazone with a fluorinated C2-synthon. For example, the dehydrohalogenation of N-phenyl-4-bromobenzohydrazonoyl chloride generates the corresponding nitrile imine. This intermediate can then be trapped by a fluorinated alkene. Subsequent aromatization of the resulting fluorinated pyrazoline would yield the target compound. The regioselectivity of the cycloaddition is a critical factor, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. doi.org

Table 1: Examples of [3+2] Cycloaddition for Pyrazole Synthesis

Nitrile Imine Precursor Dipolarophile Product Type Reference
Hydrazonoyl Halide Chalcone (B49325) 5-Acylpyrazoline nih.gov
Hydrazonoyl Halide Cinnamaldehyde Multisubstituted Pyrazole researchgate.net
Trifluoroacetonitrile-derived 1,4-Quinones Fused Pyrazole nih.govbeilstein-journals.org

Multicomponent Reactions for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, represent a highly efficient and atom-economical approach to complex molecules like pyrazoles. beilstein-journals.orgnih.govrsc.org These reactions offer significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov

The most classical MCR for pyrazole synthesis is based on the Knorr cyclocondensation, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org In an MCR format, the 1,3-dicarbonyl intermediate can be generated in situ. A versatile three-component reaction for synthesizing substituted pyrazoles involves an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org

To synthesize this compound via an MCR, one could envision a reaction between 4-bromobenzaldehyde, a fluorinated β-ketoester (e.g., ethyl 2-fluoroacetoacetate), and hydrazine hydrate (B1144303). This strategy allows for the direct assembly of the highly functionalized pyrazole ring in a single synthetic operation. Catalysts, such as Yb(PFO)₃, have been shown to be highly effective in promoting such reactions. beilstein-journals.org The modularity of MCRs allows for the creation of diverse libraries of pyrazole derivatives by simply varying the starting components. beilstein-journals.orgnih.gov

Synthesis of Dihydro-1H-pyrazole Precursors from Chalcones and Subsequent Aromatization

A widely employed and robust method for pyrazole synthesis proceeds through a chalcone intermediate. This two-step sequence involves the initial formation of an α,β-unsaturated ketone (chalcone), followed by its cyclocondensation with a hydrazine derivative to form a 4,5-dihydro-1H-pyrazole (pyrazoline), which is subsequently aromatized. researchgate.netnih.gov

The synthesis begins with a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde to form the chalcone. researchgate.net For the target molecule, this could involve the reaction of a fluorinated acetophenone with 4-bromobenzaldehyde. The resulting chalcone is then treated with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. This reaction typically yields the pyrazoline intermediate. researchgate.netyu.edu.jo

The final step is the aromatization of the pyrazoline ring to the corresponding pyrazole. This oxidation can be achieved using a variety of reagents or conditions. chim.it Common oxidants include manganese dioxide (MnO₂), sodium nitrite (B80452) in acetic acid, or even atmospheric oxygen under certain conditions. nih.govchim.it This pathway is highly versatile, as the substitution pattern of the final pyrazole can be easily modified by changing the initial aldehyde and ketone. nih.gov

Advanced and Sustainable Synthetic Approaches for Fluorinated Pyrazoles

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing energy consumption and waste. Microwave-assisted synthesis, sonochemistry, and mechanochemistry have emerged as powerful, sustainable alternatives to conventional methods for synthesizing fluorinated pyrazoles. acs.orgrsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields compared to conventional heating methods. acs.orgnih.gov The efficient and uniform heating provided by microwaves can enhance reaction rates and selectivity.

This technology has been successfully applied to the synthesis of a wide array of pyrazole derivatives, including fluorinated analogues. shd-pub.org.rs For instance, the cyclocondensation of chalcones with hydrazines to form pyrazolines is a reaction that benefits significantly from microwave irradiation. shd-pub.org.rs The synthesis of fluorinated pyrazoles from 3-chloro-4-fluoroaniline (B193440) has been demonstrated using microwave heating, highlighting the technique's utility in preparing halogenated heterocycles. The rapid and efficient nature of MAOS makes it particularly suitable for the high-throughput synthesis required in drug discovery. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Conventional Method Microwave Method Benefit Reference
Pyrazole-Oxadiazole Hybrid Synthesis 7–9 hours (Reflux) 9–10 minutes Drastic time reduction, improved yield acs.orgnih.gov
Schiff's Base & Chalcone Formation N/A 2 minutes Rapid synthesis

Ultrasound-Mediated Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields. nih.govnih.gov

This green technique has been effectively used for the synthesis of pyrazoline and pyrazolone derivatives under mild, often solvent-free, conditions. nih.govresearchgate.net For example, the smooth condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been achieved in excellent yields and short reaction times using ultrasound irradiation without any solvent. researchgate.net Similarly, the synthesis of pyrazolines from chalcones can be efficiently conducted using ultrasound, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. nih.gov

Mechanochemical Techniques in Pyrazole Synthesis

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent. beilstein-journals.orgd-nb.info This solvent-free approach is highly desirable from an environmental perspective, as it minimizes waste and can lead to the formation of products that are difficult to obtain from solution-based methods. beilstein-journals.org

Ball milling has been successfully applied to the synthesis of pyrazoles, including fluorinated derivatives. nih.govd-nb.info A notable example is the solvent-free, two-step synthesis of polyfunctionalized pyrazoles, which combines a [3+2] cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation with activated MnO₂. nih.gov This method demonstrates the power of mechanochemistry to facilitate multiple transformations in a single pot. Furthermore, one-pot, two-step mechanochemical procedures have been developed for the synthesis and subsequent fluorination of pyrazolones, amplifying the sustainability benefits by running consecutive solventless reactions. beilstein-journals.orgd-nb.info

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles to the synthesis of pyrazole scaffolds has gained significant traction, aiming to reduce environmental impact through the use of efficient catalysts and benign solvents. These approaches prioritize sustainability without compromising reaction efficiency or product yield.

Catalyst Utilization in Pyrazole Formation

The formation of the pyrazole ring, traditionally achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, has been significantly improved by the use of various catalysts that promote milder reaction conditions and higher efficiency. researchgate.netorganic-chemistry.org Heterogeneous catalysts are particularly favored as they can be easily recovered and recycled, aligning with green chemistry goals. researchgate.net

One notable example is the use of Amberlyst-70, a solid acid resin, which has been demonstrated to effectively catalyze pyrazole synthesis in aqueous media at room temperature. researchgate.net This method avoids the use of harsh acids and simplifies the work-up procedure. Other catalysts, such as ammonium (B1175870) chloride, have also been employed as green alternatives in Knorr pyrazole synthesis, utilizing renewable solvents like ethanol. jetir.org The search for effective and recyclable catalysts has expanded to include various nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and magnetic Fe₃O₄ nanoparticles, which have shown high efficacy in multicomponent reactions to produce pyrazole derivatives in water. nih.gov

The table below summarizes various catalysts used in green pyrazole synthesis, highlighting their reaction conditions and advantages.

CatalystReactantsSolventKey Advantages
Amberlyst-70 1,3-diketones, hydrazinesWaterRecyclable, non-toxic, room temperature reaction. researchgate.net
Ammonium Chloride Hydrazine, 1,3-dicarbonyl compoundEthanolGreen, inexpensive catalyst, renewable solvent. jetir.org
Imidazole Ethyl acetoacetate, hydrazinesWaterFacile method, simple product separation. acs.org
Magnetic Fe₃O₄ NPs Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetateWaterRecyclable (up to 14 times), room temperature, rapid reaction. nih.gov
CeO₂/SiO₂ Phenylhydrazine, ethyl acetoacetate, aldehydes, 2-naphtholNot specifiedHeterogeneous Lewis acid, high yields (85-92%). thieme-connect.com
Green Solvent Applications (e.g., Water, Polyethylene (B3416737) Glycol)

The replacement of volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and polyethylene glycol (PEG) have emerged as highly effective media for pyrazole synthesis. thieme-connect.comnih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com Numerous pyrazole synthesis protocols have been developed in aqueous media, often in conjunction with multicomponent reactions and efficient catalysts. nih.govacs.orgthieme-connect.com These methods not only reduce the environmental footprint but can also enhance reaction rates and selectivity. nih.gov

Polyethylene glycol (PEG), particularly PEG-400, serves as another excellent green reaction medium. It is non-toxic, inexpensive, thermally stable, and recyclable. nih.govmdpi.com PEG has been successfully used as a solvent for the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives, yielding products in high yields under mild conditions. nih.govmdpi.comresearchgate.net Its solubility in water and various organic solvents, coupled with its insolubility in less polar solvents, facilitates easy product separation and solvent recovery. nih.gov Ultrasonic irradiation in a mixture of PEG and water has also been shown to produce pyrazole derivatives in excellent yields (99%) in a short time (30 min), highlighting the synergistic benefits of green solvents and alternative energy sources. sci-hub.se

Regioselective Synthesis and Functionalization Strategies

Achieving specific substitution patterns on the pyrazole ring is critical for tuning the molecule's properties, particularly for pharmaceutical applications. The synthesis of a specifically substituted compound like this compound requires precise control over the reaction's regiochemistry. Traditional methods like the Knorr synthesis often suffer from poor regioselectivity when using substituted hydrazines. scholaris.ca Consequently, strategies involving late-stage functionalization of the pre-formed pyrazole core are often more attractive. scholaris.ca

Control of Regioselectivity via Steric and Electronic Factors

The inherent reactivity of the pyrazole ring dictates the position of substitution. The C4 position is susceptible to electrophilic aromatic substitution, while the C5 position can be functionalized in the presence of strong bases. scholaris.ca Direct functionalization at the C3 position is significantly more challenging due to its lower reactivity. scholaris.ca

Regioselectivity in reactions such as N-alkylation or Michael additions can be influenced by both the steric bulk and the electronic nature of the substituents already present on the pyrazole ring. nih.gov For instance, in the Michael addition of asymmetrically substituted pyrazoles to conjugated carbonyl alkynes, the reaction demonstrates excellent stereoselectivity and good regioselectivity, with electronic factors impacting the reaction rate more than the regiochemical outcome. nih.gov The steric hindrance of a substituent at the C5 position can also play a role, although in some cases, its influence on regioselectivity is negligible. nih.gov The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in pyrazole formation.

Directed Metalation for Selective Deprotonation and Electrophilic Quenching

Directed metalation is a powerful strategy for achieving site-selective functionalization by temporarily placing a directing group on the pyrazole nitrogen. This group guides a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent C-H bond. Subsequent quenching with an electrophile introduces a substituent at the desired position. thieme-connect.com

This approach allows for the sequential functionalization of the pyrazole ring in a controlled manner. For example, a switchable metal-directing group like tetrahydropyran (B127337) (THP) can be used to direct lithiation first to the C5 position and then, after a group transfer, to the C3 position. thieme-connect.com This regiocontrolled process enables the introduction of various functional groups, such as boronic esters, which can then participate in cross-coupling reactions to build more complex molecules. thieme-connect.com Similarly, N-aryl pyrazoles can undergo regioselective ortho-magnesiation using sBu₂Mg in a non-polar solvent like toluene, with the pyrazole's N(2)-atom directing the metalation onto the aryl ring. rsc.org

Protecting Group Strategies for Site-Selective Derivatization

Protecting groups are instrumental in multistep syntheses, allowing for the temporary masking of a reactive site to enable transformations elsewhere in the molecule. jocpr.com In pyrazole chemistry, N-protection is crucial for controlling regioselectivity during functionalization. thieme-connect.comnih.gov

The tetrahydropyran (THP) group is a notable example, not only serving as a protecting group but also as a switchable directing group for metalation. thieme-connect.com Another effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The strategic use of the SEM group allows for a "SEM switch," where the group is transposed from one nitrogen to the other. This transposition effectively converts an unreactive C3 position into a more reactive C5 position, enabling sequential C-H arylation at both sites. nih.gov This strategy, combined with subsequent N-alkylation of the SEM-protected intermediate, provides a pathway to fully substituted pyrazoles with complete regiocontrol over all substituents. nih.gov A solvent- and catalyst-free method for the protection of pyrazole has also been developed, followed by a one-pot lithiation/alkylation/deprotection sequence, representing a green approach to derivatization. researchgate.netrsc.org

The table below details protecting groups used in pyrazole synthesis and their role in directing functionalization.

Protecting GroupReagents for Deprotonation/SwitchPosition(s) FunctionalizedKey Advantage
Tetrahydropyran (THP) n-BuLi (for lithiation), HCl/MeOH (for deprotection)C5 and C3 (sequentially)Acts as a switchable directing group for controlled di-functionalization. thieme-connect.com
2-(Trimethylsilyl)ethoxymethyl (SEM) HCl/Ethanol (for deprotection)C5 and C3 (via "SEM switch")Enables sequential arylation by transposing the group to activate the C3 position. nih.gov

Post-Cyclization Functionalization of Pyrazole Rings (e.g., Suzuki-Miyaura Coupling at C4-bromo site)

Post-cyclization functionalization is a pivotal strategy in synthetic organic chemistry, allowing for the diversification of a core heterocyclic structure after its initial formation. This approach provides a modular route to a wide array of derivatives that might be inaccessible through direct synthesis. For pyrazole rings, the C4 position is a common target for such modifications. The presence of a halogen, particularly a bromine atom, at this position serves as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The C4-bromo pyrazole scaffold is an excellent substrate for this transformation, enabling the introduction of a diverse range of aryl, heteroaryl, or styryl groups, thereby creating advanced derivatives. rsc.org

Detailed Research Findings

The synthetic utility of Suzuki-Miyaura coupling at the C4-bromo site of pyrazoles has been demonstrated in several studies. A general and efficient methodology was developed for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines starting from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org This process utilizes the XPhos Pd G2 precatalyst, which is effective for coupling the brominated pyrazole with a variety of boronic acids, including those that are electron-rich, electron-deficient, or sterically demanding. rsc.org The subsequent reduction of the nitro groups yields the desired diamine products. rsc.org

The reaction conditions are crucial for a successful coupling. A simple, phosphine-free catalytic system using 1 mol% Palladium(II) acetate (B1210297) (Pd(OAc)2) with potassium acetate (KOAc) as the base in dimethylacetamide (DMA) has also been reported for coupling pyrazole derivatives bearing bromo substituents at the C4 position. researchgate.net Furthermore, studies on other brominated nitrogen-rich heterocycles have shown that XPhos-derived precatalysts, in combination with a phosphate (B84403) base like potassium phosphate (K3PO4) in a dioxane/water solvent system, facilitate the coupling of 4-bromopyrazoles in good to very good yields. nih.gov

The scope of the reaction is broad, accommodating a wide range of boronic acid partners. researchgate.net Both electron-rich and electron-poor arylboronic acids react efficiently, as do heterocyclic and styryl boron derivatives, leading to the desired products in good to excellent yields without significant impact from the substituent's position on the aromatic ring. researchgate.net

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed at the C4-bromo position of various pyrazole derivatives, showcasing the versatility of this method.

Pyrazole SubstrateBoronic Acid/EsterCatalyst/PrecatalystBaseSolventProductYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K3PO41,4-Dioxane / H2O4-Phenyl-3,5-dinitro-1H-pyrazole96 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K3PO41,4-Dioxane / H2O4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole98 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazole4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2K3PO41,4-Dioxane / H2O4-(4-(Trifluoromethyl)phenyl)-3,5-dinitro-1H-pyrazole95 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazoleThiophen-2-ylboronic acidXPhos Pd G2K3PO41,4-Dioxane / H2O4-(Thiophen-2-yl)-3,5-dinitro-1H-pyrazole93 rsc.org
4-Bromo-1H-pyrazolePhenylboronic acidXPhos-derived precatalyst (P1)K3PO4Dioxane / H2O4-Phenyl-1H-pyrazole86 nih.gov
4-Bromo-1H-pyrazole4-tert-Butylphenylboronic acidXPhos-derived precatalyst (P1)K3PO4Dioxane / H2O4-(4-tert-Butylphenyl)-1H-pyrazole61 nih.gov

Spectroscopic and Structural Elucidation Techniques for 3 4 Bromophenyl 4 Fluoro 1h Pyrazole Analogs

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole (B372694) derivatives, FT-IR spectra reveal characteristic vibrational bands that confirm the presence of key structural motifs.

In analogs of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, the FT-IR spectra are expected to show several key absorption bands. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹. semanticscholar.org The C=N and C=C stretching vibrations within the pyrazole and phenyl rings give rise to bands in the 1495-1593 cm⁻¹ range. semanticscholar.org Furthermore, the presence of the fluoro substituent is confirmed by a C-F stretching band, which is typically found around 1224 cm⁻¹. semanticscholar.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrazole Analogs

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100-3200
C-H (aromatic)Stretching~3050
C=N (pyrazole)Stretching1593
C=C (aromatic)Stretching1360
C-N (pyrazole)Stretching1495
C-F (fluoro)Stretching1224
C-Br (bromo)Stretching500-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For pyrazole derivatives, the chemical shifts and coupling constants of the protons are highly informative. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the phenyl ring will exhibit characteristic splitting patterns depending on their substitution. For a 4-substituted phenyl ring, two doublets are expected in the aromatic region (typically 7.0-8.0 ppm). The proton on the pyrazole ring will also have a characteristic chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Including APT Techniques

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In conjunction with Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon atom (C, CH, CH₂, CH₃) can be determined. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are sensitive to the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its presence. rsc.org Similarly, the carbon attached to the bromine atom will have a characteristic chemical shift.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Analog

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H (pyrazole)>10 (broad singlet)-
C-H (pyrazole)~7.5 (singlet)~125
C-H (phenyl, ortho to Br)~7.6 (doublet)~129
C-H (phenyl, meta to Br)~7.4 (doublet)~132
C (pyrazole, C3)-~148
C (pyrazole, C4-F)-~155 (d, ¹JC-F ≈ 240 Hz)
C (pyrazole, C5)-~110
C (phenyl, C1')-~130
C (phenyl, C4'-Br)-~122

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Application of Advanced NMR Techniques for Stereochemical and Regioisomeric Differentiation

Advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the structure of complex molecules, including the differentiation of regioisomers. oxinst.com Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule. For pyrazole derivatives, these techniques can definitively establish the substitution pattern on both the pyrazole and phenyl rings. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the fragmentation is expected to involve the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be evident in the molecular ion peak and any bromine-containing fragments. Common fragmentation pathways for pyrazoles include the loss of N₂ and subsequent rearrangements, as well as cleavage of the substituent groups from the pyrazole core. researchgate.net Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of pyrazole derivatives, LC-MS is instrumental for identification, purification, and quantification.

For instance, in the analysis of related pyrazole compounds like 3,4-dimethyl-1H-pyrazole (3,4-DMP), a soil nitrification inhibitor, LC-MS/MS has been effectively utilized. nih.govnih.gov Due to the small and polar nature of such molecules, achieving adequate retention on a standard reversed-phase LC column can be challenging. nih.govnih.gov To overcome this, ion-pair chromatography is employed. The use of perfluoroalkanoic acids as ion-pair reagents significantly increases the retention time of the pyrazole analytes, allowing for better separation from the sample matrix. nih.govresearchgate.net This improved separation is crucial as it enables the diversion of co-extracted matrix components away from the mass spectrometer, thereby reducing ion suppression and enhancing sensitivity. nih.govnih.gov

The mass spectrometer, typically a triple quadrupole system, provides high specificity and sensitivity for the detection of the target compounds. nih.gov Quantification is achieved by monitoring specific parent-to-daughter ion transitions, a technique known as multiple reaction monitoring (MRM). epa.gov For example, in the analysis of 3,4-DMP, the transition from m/z 97.4 to 56.2 was used for quantification, while the transition to m/z 70.2 served as a qualifier. nih.gov The use of isotopically labeled internal standards, such as 3,4-DMP-¹⁵N₂, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov The development of such robust LC-MS/MS methods has led to a significant improvement in the limit of quantitation for pyrazole derivatives in complex matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the structure-property relationships of this compound analogs.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) analysis of pyrazole derivatives reveals detailed information about their molecular structure. For example, in the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively. nih.gov Similarly, in another study of the same compound, the asymmetric unit contained two independent molecules with slightly different geometries, where the 4-bromobenzene ring formed dihedral angles of 26.0(2)° and 39.9(7)° with the pyrazole ring. researchgate.net

The planarity of the pyrazole ring itself is also a key feature. In many reported structures of pyrazole derivatives, the pyrazole ring is nearly planar. nih.govnih.gov However, in some cases, such as in 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the pyrazole ring adopts a flattened envelope conformation. nih.gov The specific conformation and the dihedral angles between the pyrazole ring and its substituents are influenced by the nature and position of the substituents. For instance, in 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the benzene (B151609) rings form dihedral angles of 6.58(6)° and 85.31(6)° with the mean plane of the 4,5-dihydro-1H-pyrazole ring. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H...π, C-Br...π Interactions, Hydrogen Bonding Networks)

The solid-state packing of this compound analogs is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in the stability of the crystal lattice.

Hydrogen Bonding: In pyrazole derivatives containing suitable functional groups, classical hydrogen bonds, such as N-H···N and N-H···O, are commonly observed. cardiff.ac.uknih.gov For instance, in the crystal structure of 4-fluoro-1H-pyrazole, molecules are linked into one-dimensional chains by N-H···N hydrogen bonds. nih.govnsf.gov In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···F interactions can also play a significant role in the crystal packing. nih.gov

Conformational Analysis of the Pyrazole Ring and Substituent Dihedral Angles

The conformation of the pyrazole ring and the relative orientation of its substituents are key structural features that can be precisely determined by SCXRD. The pyrazole ring in many aromatic derivatives is largely planar. However, in dihydropyrazole analogs, the five-membered ring can adopt non-planar conformations, such as an envelope or a twisted form. nih.govresearchgate.net

Below is an interactive table summarizing the crystallographic data for selected this compound analogs and related structures.

Table 1. Crystallographic Data for Selected Pyrazole Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref.
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Monoclinic P2₁/c 6.0973(5) 12.3079(11) 20.1432(16) 96.700(1) 1501.3(2) 4 nih.gov
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Orthorhombic P2₁2₁2₁ 10.5815(3) 11.2119(3) 15.4569(4) 90 1833.79(9) 4 nih.gov
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Monoclinic P2₁/c 17.7233(4) 3.8630(1) 20.4224(5) 110.137(3) 1312.75(6) 4 nih.gov
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Triclinic P1 9.6716(8) 11.4617(9) 13.8257(10) 92.753(6) 1397.91(19) 4 researchgate.net

Compound Names

This compound
3,4-dimethyl-1H-pyrazole
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
4-fluoro-1H-pyrazole
5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole and Its Structural Analogs

Impact of Halogen Substitution (Fluorine and Bromine) on Bioactivity Modulations

The presence of both fluorine and bromine atoms on the 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole scaffold is fundamental to its pharmacological profile. These halogens exert significant influence through a combination of electronic and steric effects, which in turn affect the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine, positioned at the C4 position of the pyrazole (B372694) ring, is the most electronegative element and has a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å). nih.gov This small size means it can often be substituted for hydrogen without causing significant steric hindrance in a receptor's active site. nih.govbenthamscience.com Its primary influence is electronic; the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of the pyrazole N-H group, modify the electron density of the aromatic system, and create favorable electrostatic interactions. mdpi.comnih.gov Furthermore, fluorine can block metabolic oxidation at its site of attachment, enhancing the molecule's metabolic stability and bioavailability. nih.gov The C-F bond can also act as a hydrogen bond acceptor, further contributing to drug-receptor interactions. nih.gov

Bromine, attached to the para-position of the C3-phenyl ring, has a larger van der Waals radius and is less electronegative than fluorine but is highly polarizable. researchgate.net Its presence significantly increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake. researchgate.netresearchgate.net Bromine's ability to form directional halogen bonds—a type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen in receptor binding pockets—can substantially enhance binding affinity and potency. researchgate.net

Table 1: Comparative Physicochemical Properties of Fluorine and Bromine in Drug Design

Property Fluorine Bromine Impact on Bioactivity
van der Waals Radius Small (1.47 Å) Larger (1.85 Å) Fluorine causes minimal steric perturbation; Bromine provides bulk and can fill larger pockets. nih.govresearchgate.net
Electronegativity Highest (3.98) Moderate (2.96) Strong inductive electron withdrawal by fluorine alters pKa and molecular polarity; Bromine has a weaker inductive effect. nih.govresearchgate.net
Lipophilicity Increases lipophilicity of aromatic rings. nih.govresearchgate.net Increases lipophilicity. researchgate.net Enhances membrane permeability and hydrophobic interactions with target proteins. nih.govresearchgate.net
Bonding Interactions Can act as a hydrogen bond acceptor. nih.gov Can form strong halogen bonds. researchgate.net Provides additional specific, directional interactions to anchor the molecule in a binding site. nih.govresearchgate.net
Metabolic Stability C-F bond is very strong, blocking metabolic oxidation at that position. nih.gov Can be a site for metabolism, but generally more stable than C-H. Increases drug half-life and bioavailability. nih.gov

The specific placement of the halogen substituents is critical for optimal biological activity. For the phenyl ring substituent, studies on related pyrazole analogs have shown that positional changes can lead to different biological effects. For example, in one series of pyrazole compounds, a para-fluorine substitution on the phenyl ring was found to improve interaction with peripheral opioid receptors, whereas an ortho-substitution diminished affinity for a different target, the acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov This highlights that the para-position of the bromine atom in this compound is likely crucial for directing interactions within a specific sub-pocket of its target receptor. Moving the bromine to the ortho or meta position would alter the molecule's electronic distribution and steric profile, likely leading to a different or diminished bioactivity profile.

Similarly, the location of the fluorine atom at the C4 position of the pyrazole ring is significant. Isomers with fluorine at the C3 or C5 positions would have vastly different electronic properties due to proximity to the ring nitrogen atoms. Substitution at C4 directly influences the electronic character of the pyrazole core and its interaction with adjacent substituents.

Influence of Substituents at Pyrazole Ring Positions (N1, C3, C4, C5) on Receptor/Enzyme Interactions

N1 Position: In N-unsubstituted pyrazoles like the parent compound, the N-H group can act as both a hydrogen bond donor and acceptor, which is often a critical interaction for anchoring the molecule in a receptor's active site. For many pyrazole-based drugs, substitution at the N1 position is a key strategy for modulating activity. For instance, in a series of pyrazole-based prostacyclin mimetics, the introduction of an ω-alkanoic acid side chain of a specific length at the N1 position was essential for potency. nih.gov

C3 Position: This position is frequently substituted with an aryl or heteroaryl group that can engage in hydrophobic and π-π stacking interactions within the target binding site. nih.gov In the title compound, the 4-bromophenyl group at C3 is a key pharmacophoric feature. Structure-activity relationship studies of other 3,5-diarylpyrazoles have consistently shown that the nature of the aryl groups at these positions is a primary determinant of inhibitory activity. nih.gov

C4 Position: The C4 position is a crucial site for synthetic modification to fine-tune a compound's electronic properties and steric profile. In this compound, the small, highly electronegative fluorine atom at this position significantly influences the molecule's properties. Replacing the fluorine with larger or electron-donating groups would be expected to dramatically alter its biological activity.

C5 Position: In N-unsubstituted pyrazoles, the C3 and C5 positions can be equivalent due to tautomerism. nih.gov When N1 is substituted, these positions become distinct. Like the C3 position, the C5 position is often a site for aryl groups or other substituents that contribute to binding affinity. For potent activity, a vicinal diphenyl substitution pattern (at C3 and C4, or C4 and C5) is often a minimum requirement. nih.gov

Table 2: Impact of Substituents at Key Pyrazole Ring Positions on Bioactivity

Position Common Substituents Role in Receptor/Enzyme Interaction
N1 H, Alkyl chains, Aryl groups Acts as H-bond donor/acceptor; side chains can access specific sub-pockets. nih.gov
C3 Aryl, Heteroaryl, Alkyl Often a key pharmacophore; participates in hydrophobic, π-π, and halogen bonding interactions. nih.govnih.gov
C4 H, Halogens, Small alkyls Fine-tunes electronic properties and steric profile; can block metabolic pathways. nih.gov
C5 Aryl, H, Alkyl Contributes to binding affinity, often in concert with the C3 substituent. nih.gov

Exploration of Linker and Bridging Moieties in Analog Development

To enhance potency or introduce new functionalities, the pyrazole core can be connected to other molecular fragments via linkers or incorporated into more complex bridged systems. Research on pyrazolo[3,4-d]pyrimidine derivatives targeting the EGFR kinase has shown that connecting an aryl or heteroaryl moiety to the core structure through a hydrophilic linker significantly improved anticancer activity. mdpi.com This strategy allows the pyrazole scaffold to anchor in one part of a binding site while the linked moiety explores another, potentially increasing affinity and selectivity.

Creating bridged structures is another effective strategy. For example, oxygen-bridged pyrazoles have been developed to form rigid tricyclic systems. mdpi.com Such rigidification reduces the number of possible conformations the molecule can adopt, which can decrease the entropic penalty upon binding to a receptor and lead to higher affinity. mdpi.com

Conformational Flexibility and Rigidity in Structure-Activity Optimization

The balance between molecular flexibility and rigidity is a critical aspect of drug design. researchgate.net The 4-bromophenyl group at the C3 position of the title compound can rotate around the C-C single bond, giving the molecule a degree of conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to fit into a binding site (an "induced fit" model).

However, excessive flexibility can be detrimental, as it increases the entropic cost of binding. Therefore, designing more conformationally restricted analogs can be a powerful strategy for improving potency. QSAR studies on conformationally restricted 1,5-diaryl pyrazoles have demonstrated that descriptors related to the fraction of rotatable bonds are significant for predicting biological activity. nih.gov By designing more rigid analogs, such as those with bridged structures, researchers can lock the molecule into a bioactive conformation, potentially leading to enhanced affinity and selectivity. mdpi.com

Comparative SAR with Related Pyrazole Heterocycles and Ring Systems

The biological activity of the pyrazole scaffold can be compared with that of other related heterocyclic systems to understand the unique contributions of the pyrazole ring.

Comparison with Fused Systems: Pyrazoles can be fused with other rings to create bicyclic systems like pyrazolo[3,4-d]pyrimidines. mdpi.com These fused systems are more rigid and planar than simple diaryl pyrazoles. This rigidity can be beneficial for targeting certain enzymes, such as kinases, where a planar structure may facilitate optimal interactions in the ATP-binding pocket. mdpi.com

Comparison with Linked Heterocycles: Attaching other heterocyclic rings to the pyrazole core can introduce new properties. For instance, studies comparing pyrazole-tetrazole hybrids with thiophene-pyrazole derivatives found that the latter exhibited superior anti-inflammatory and antibacterial activity. ijrrjournal.com This suggests that the thiophene (B33073) ring offered more favorable interactions or physicochemical properties than the tetrazole ring in that specific context. Similarly, attaching a thiazole (B1198619) moiety to a pyrazole ring has been shown to confer potent cytotoxic activity against cancer cell lines. nih.gov

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for a phenyl ring, offering advantages such as improved lipophilicity, solubility, and providing additional hydrogen bonding capabilities through its nitrogen atoms. nih.gov In complex drugs like Sildenafil, both the pyrazole and an attached pyrimidine (B1678525) ring are crucial for activity, with each forming distinct π-π and hydrogen bonding interactions with the target enzyme, PDE5. nih.gov This illustrates how the pyrazole ring can work in concert with other ring systems to achieve high-affinity binding.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, DFT calculations can provide optimized molecular geometry, electronic energies, and a variety of molecular properties that are crucial for understanding its chemical behavior.

Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO densities often highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capacity.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capacity.-1.5 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO, indicating chemical stability and reactivity.5.0 eV
Dipole Moment (µ) Measure of the overall polarity of the molecule.2.5 D
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.6.5 eV
Electron Affinity (A) The energy released when an electron is added to the molecule.1.5 eV

Note: The values presented are representative for a substituted pyrazole and may vary for this compound.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP map would likely show negative potential regions concentrated around the nitrogen atoms of the pyrazole ring and the fluorine atom, due to their high electronegativity. researchgate.net These sites are predicted to be the primary locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the pyrazole NH and the phenyl rings would exhibit positive electrostatic potential, making them favorable sites for interactions with nucleophiles or hydrogen bond acceptors. researchgate.net Understanding the MESP is crucial for predicting how the molecule will orient itself within a protein's active site. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding Affinity Prediction and Active Site Characterization

Molecular docking simulations can estimate the binding affinity of this compound to various biological targets. This is typically expressed as a docking score or binding energy, where a more negative value indicates a stronger and more favorable interaction. The analysis also provides detailed information about the active site of the target protein, identifying key amino acid residues that are crucial for ligand recognition and binding. For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing their inhibitory activities. amazonaws.com

Interaction Mechanisms with Key Enzymes

Molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Monoamine Oxidase A (MAO-A): Pyrazole derivatives have been investigated as inhibitors of MAO enzymes. researchgate.net Docking studies of this compound into the active site of MAO-A would likely reveal hydrophobic interactions between the phenyl rings and nonpolar residues in the active site cavity. The pyrazole core could form hydrogen bonds with key residues, and the bromine and fluorine atoms might participate in halogen bonding.

Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are known COX-2 inhibitors. nih.gov Docking simulations would be expected to show the 4-bromophenyl group occupying a hydrophobic pocket within the COX-2 active site. The pyrazole moiety could form crucial hydrogen bonds with residues such as Ser530 and Tyr385, which are critical for the inhibitory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgresearchgate.net

Cyclin-Dependent Kinases (CDKs): Pyrazole scaffolds are present in several known CDK inhibitors. nih.govnih.gov Docking of this compound into the ATP-binding pocket of a CDK, such as CDK2, would likely show the pyrazole core forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine (B156593) part of ATP. The phenyl rings would likely engage in hydrophobic and van der Waals interactions with surrounding residues. mdpi.com

Cruzipain: Pyrazole-based compounds have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease, by inhibiting the cysteine protease cruzipain. nih.govnih.gov Molecular docking could reveal interactions between the pyrazole core and the catalytic triad (B1167595) residues (Cys25, His159, Asn175) of cruzipain. The bromophenyl and fluoro substituents could form additional contacts within the S1 and S2 pockets of the enzyme's active site, contributing to binding affinity and selectivity. mdpi.com

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): As a key enzyme in the inflammatory pathway, mPGES-1 is a target for anti-inflammatory drugs. Docking studies of pyrazole derivatives have been performed to explore their inhibitory potential. researchgate.net The this compound molecule could potentially bind in the hydrophobic active site of mPGES-1, with the pyrazole nitrogen atoms acting as hydrogen bond acceptors.

5-Lipoxygenase (5-LO): 5-LO is another important enzyme in the inflammatory cascade. Pyrazole compounds have been investigated as 5-LO inhibitors. Docking simulations could help to understand how this compound might coordinate with the non-heme iron atom in the catalytic site of 5-LO and interact with surrounding hydrophobic residues.

Table 2: Predicted Interaction Profile of this compound with Various Enzymes from Molecular Docking Studies of Similar Compounds

Enzyme TargetPredicted Key InteractionsPotential Interacting Residues (Examples)
MAO-A Hydrophobic interactions, Hydrogen bonds, Halogen bondsPhe208, Tyr407, Tyr444
COX-2 Hydrophobic interactions, Hydrogen bondsArg120, Tyr355, Ser530
CDKs Hydrogen bonds (hinge region), Hydrophobic interactionsLeu83, Asp86, Gln131 (CDK2)
Cruzipain Hydrogen bonds (catalytic triad), Hydrophobic interactionsCys25, His159, Gly66
mPGES-1 Hydrophobic interactions, Hydrogen bondsTyr130, Ser127
5-LO Coordination with Fe2+, Hydrophobic interactionsHis367, His372, His550

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of the Compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational stability and flexibility of the complex over time. An MD simulation of this compound, both in a solvent and within a protein's active site, would provide valuable information.

MD simulations can reveal the conformational landscape of the molecule, identifying the most stable rotamers of the phenyl rings and the flexibility of the pyrazole core. When complexed with a protein, MD simulations can assess the stability of the binding pose predicted by docking. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site and which parts of the protein are most affected by ligand binding. researchgate.netnih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

In Silico Drug-Likeness Assessment

The initial stages of drug discovery often involve an in silico assessment of a compound's "drug-likeness," which helps to prioritize candidates with favorable physicochemical properties that are generally associated with orally bioavailable drugs. This evaluation is performed without making any claims about clinical outcomes.

Prediction of Key Physicochemical Parameters

Several key parameters are calculated to evaluate the drug-likeness of a molecule. For this compound, these parameters, including the number of hydrogen bond donors (HBD) and acceptors (HBA), topological polar surface area (tPSA), and the partition coefficient (miLogP), have been predicted using computational tools. These descriptors are critical in understanding a molecule's potential behavior in a biological system.

The predicted values for these parameters for this compound are summarized in the interactive table below.

These predicted values provide a preliminary computational assessment of the compound's characteristics relevant to its potential as a drug candidate.

Virtual Screening and Lead Optimization through Advanced Computational Methods

Beyond the initial assessment of drug-likeness, advanced computational methods play a crucial role in identifying and refining potential drug candidates. Virtual screening and lead optimization are two such powerful techniques that are widely applied in the study of pyrazole derivatives and other compound classes.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target, such as a protein or enzyme, to identify those that are most likely to bind to the target and modulate its activity. For a compound like this compound, it could be included in a virtual library and "docked" into the active site of a relevant biological target. Molecular docking simulations predict the preferred orientation and binding affinity of the compound to the target, allowing researchers to prioritize promising candidates for further experimental testing.

Lead Optimization: Once a "hit" or a "lead" compound is identified through screening, computational methods are employed to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, often involves iterative cycles of computational design, chemical synthesis, and biological testing. Techniques such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations can be used to guide the modification of the lead compound to enhance its desired characteristics. For pyrazole-based compounds, these methods can help in understanding how different substituents on the pyrazole ring and its phenyl attachments influence biological activity, ultimately leading to the design of more effective and safer drug candidates.

Biological Activity Mechanisms and Cellular Interactions of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms and Pathways

Derivatives of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole have been identified as potent inhibitors of several key enzymes, demonstrating the therapeutic potential of the pyrazole (B372694) scaffold. The nature and selectivity of this inhibition vary depending on the specific substitutions on the pyrazole core.

Inhibition of Cyclooxygenase (COX) Isoforms (e.g., COX-2)

A significant area of investigation for pyrazole derivatives has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain novel pyrazole and pyrazoline derivatives have demonstrated selective inhibition of the COX-2 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-2 is primarily involved in the inflammatory response, while COX-1 is associated with homeostatic functions.

Molecular modeling studies suggest that these compounds can bind effectively within the active site of the COX-2 enzyme, showing a binding mode similar to that of known selective COX-2 inhibitors like SC-558. nih.gov For instance, some N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)aniline derivatives have shown potent COX-2 inhibitory activity and high selectivity, with potencies comparable to the reference drug celecoxib. nih.govcapes.gov.br

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-2 IC₅₀ (μM)Selectivity Index (SI)Reference
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline0.26>192.3 nih.gov
Celecoxib (Reference)0.28178.57 nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

The pyrazole scaffold is a key feature in the development of monoamine oxidase (MAO) inhibitors, which are crucial for regulating neurotransmitter levels in the brain. nih.govnih.gov MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. rsc.org Selective inhibitors for each isoform are valuable for treating different neurological disorders; MAO-A inhibitors are often used for depression, while MAO-B inhibitors are employed in the management of Parkinson's disease. rsc.orgfrontiersin.org

Studies on halogenated pyrazoline derivatives have shown that substitutions on the phenyl ring significantly influence potency and selectivity for MAO-B. nih.gov Specifically, compounds with a fluorine substitution, such as 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, have demonstrated exceptionally high potency and selectivity for MAO-B. nih.gov The order of potency for MAO-B inhibition among halogens was found to be F > Cl > Br > H. nih.gov Conversely, other series of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives showed high selectivity for inhibiting the MAO-A isoform. nih.gov

Table 2: MAO Inhibitory Activity of Selected Pyrazoline Derivatives

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (SI) for MAO-BReference
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)8.380.063133.0 nih.gov
3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6)>100.40>55.8 nih.gov
3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8)4.310.69- nih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is controlled by cyclin-dependent kinases (CDKs), making them a key target in cancer therapy. nih.govresearchgate.net Pyrazole-based scaffolds have shown significant promise as potent and selective inhibitors of CDKs, particularly CDK2. nih.govresearchgate.netmdpi.com The dysregulation of the CDK2/cyclin E complex is implicated in the development of various cancers. nih.gov

Several series of novel pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme. rsc.orgnih.gov Certain compounds exhibited strong inhibition with IC₅₀ values in the low micromolar and even nanomolar range. rsc.orgnih.govnih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with one derivative showing a Kᵢ value of 0.005 µM. nih.gov These compounds often work by binding to the ATP-binding site of the kinase, as demonstrated by the solid-state structure of 1H-Pyrazolo[3,4-b]pyridine bound to CDK2, which showed the inhibitor forming crucial hydrogen bonds with Leu83 in the protein backbone. nih.gov This interaction blocks the normal function of the kinase, leading to cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.gov

Table 3: CDK2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound SeriesStructure DescriptionCDK2 IC₅₀ (μM)Reference
Novel Pyrazole Derivative (Compound 9)Specific structure from study0.96 rsc.orgnih.gov
Novel Pyrazole Derivative (Compound 7d)Specific structure from study1.47 rsc.orgnih.gov
Novel Pyrazole Derivative (Compound 7a)Specific structure from study2.0 rsc.orgnih.gov
Novel Pyrazole Derivative (Compound 4)Specific structure from study3.82 rsc.orgnih.gov
DC-K2in2124-benzoylamino-1H-pyrazole-3-carboxamide derivative0.295 nih.gov

Modulation of Other Key Enzyme Targets (e.g., Cruzipain, mPGES-1, 5-LO)

The versatility of the pyrazole scaffold extends to other enzymatic targets. Pyrazole-imidazoline derivatives have been identified as potential inhibitors of cruzipain, a key cysteine protease of the parasite Trypanosoma cruzi, which is responsible for Chagas disease. nih.gov Molecular docking studies have shown that these derivatives can establish hydrophobic and hydrogen bond interactions within the active site of cruzipain, leading to significant inhibition of the enzyme's activity. nih.gov

Furthermore, there is a growing interest in developing dual inhibitors that target both microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). researchhub.com This strategy aims to simultaneously block the production of pro-inflammatory prostaglandins (B1171923) (like PGE₂) and leukotrienes. A dual inhibitor of mPGES-1/5-LO could offer a potent anti-inflammatory effect with a potentially improved safety profile by avoiding the side effects associated with non-selective COX inhibition. researchhub.com

General Mechanisms of Interaction with Biological Targets

The interaction of pyrazole derivatives with their biological targets is often characterized by specific, high-affinity binding within active or allosteric sites. Molecular docking and structural biology studies have provided insight into these interactions.

For enzyme inhibitors, the pyrazole core frequently serves as a scaffold to position functional groups that engage in key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's active site. nih.gov In the case of CDK inhibitors, for example, the pyrazole structure fits into the ATP purine (B94841) binding site, with specific nitrogen atoms on the ring acting as hydrogen bond acceptors or donors with backbone residues of the kinase, such as Leu83. nih.govmdpi.com This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins.

For receptor modulators, the mechanism is different. As PAMs of mGluR4, pyrazole derivatives bind to a site on the receptor that is distinct from the glutamate (B1630785) binding site. nih.gov This allosteric binding induces a conformational change in the receptor that enhances its affinity for glutamate or increases the efficacy of G-protein coupling upon glutamate binding, thereby potentiating the receptor's signaling output.

Advanced Applications and Derivatization in Medicinal Chemistry

Design and Synthesis of Hybrid Molecules Incorporating the 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole Scaffold

Molecular hybridization is a prominent strategy in drug design, aiming to combine two or more pharmacophores to create a single molecule with improved affinity, efficacy, and a modified biological activity spectrum. nih.gov The this compound moiety serves as an excellent foundation for such hybrids due to its established role in biologically active compounds.

The combination of pyrazole (B372694) and thiazolidinone rings has yielded compounds with a wide range of pharmacological activities. nih.gov The synthesis of hybrids incorporating the this compound scaffold typically involves a multi-step process. A common approach is the reaction of a pyrazole-carbothioamide with a phenacyl bromide derivative in a suitable solvent like ethanol (B145695). nih.gov This condensation reaction leads to the formation of the thiazole (B1198619) ring fused or linked to the pyrazole core.

Another established method is the [2+3]-cyclocondensation involving pyrazole-based thioureas as S,N-binucleophiles. nih.gov For the target scaffold, this would necessitate the initial conversion of this compound into a corresponding thiourea (B124793) derivative, which can then react with reagents like ethyl chloroacetate (B1199739) to form the thiazolidinone ring. The resulting pyrazole-thiazolidinone hybrids have shown promise as antimicrobial and anticancer agents, with structure-activity relationship (SAR) studies indicating that substitutions on the phenyl rings significantly influence their potency. nih.govnih.gov

Table 1: Synthetic Strategies for Pyrazole-Thiazolidine Hybrids

Precursor from Pyrazole ScaffoldReagentKey Reaction TypeResulting Hybrid
Pyrazole-1-carbothioamidePhenacyl bromideCondensationPyrazolinyl-thiazole
Pyrazole-based thioureaEthyl chloroacetate[2+3]-CyclocondensationPyrazole-thiazolidinone

Both sulfoximines and pyrazoles are important motifs in modern medicinal chemistry, with several sulfoximine-containing drugs entering clinical trials. nih.govacs.org The synthesis of pyrazole-sulfoximine hybrids represents a novel combination of these two key chemotypes. A primary synthetic route involves a [3+2] cycloaddition between a sulfoximine (B86345) diazo compound and an alkyne. nih.govacs.org

To incorporate the this compound scaffold, one could envision two main pathways:

Functionalizing the pyrazole ring to act as the alkyne component, which would then react with an α-diazosulfoximine.

Converting the pyrazole into a diazo-containing intermediate to react with a sulfoximine-functionalized alkyne.

The synthesis of the requisite α-diazosulfoximines often starts from a corresponding sulfoximine, which undergoes acetylation, diazo transfer, and deacetylation. nih.gov The stability of the diazo intermediate is crucial and can be enhanced by using protecting groups on the sulfoximine nitrogen, such as a tert-butyldiphenylsilyl (TBDPS) group. nih.govacs.org Subsequent cycloaddition with an appropriately substituted alkyne yields the desired pyrazole-sulfoximine hybrid.

Fusing a quinoline (B57606) ring to a pyrazole core generates a class of compounds known as pyrazolo-quinolines, which possess a wide array of biological properties. nih.gov Several synthetic strategies exist for their preparation. The Gould-Jacobs reaction, for instance, utilizes a 3-aminopyrazole (B16455) derivative which reacts with diethyl 2-(ethoxymethylene)malonate to form the pyridine (B92270) ring portion of the quinoline system. nih.gov To apply this to the target scaffold, this compound would first need to be aminated at a suitable position (e.g., C3 or C5).

Alternatively, methods starting from functionalized pyrazoles, such as 5-chloro-4-formylpyrazoles, can be employed. These precursors react with various anilines to construct the quinoline ring. nih.gov Multicomponent reactions, such as the Doebner and Povarov reactions, offer another efficient route, combining an amine, an aldehyde, and an activated alkene or pyruvic acid in a one-pot synthesis. purdue.edu The choice of synthetic route dictates the final substitution pattern on the pyrazolo-quinoline system, allowing for fine-tuning of its pharmacological properties.

Table 2: Common Reactions for Pyrazolo-quinoline Synthesis

Pyrazole Starting MaterialKey ReagentsReaction Name/Type
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateGould-Jacobs Reaction
5-Chloro-4-formylpyrazoleAromatic amines (Anilines)Condensation/Cyclization
AminopyrazoleAniline, Aldehyde, Pyruvic AcidDoebner Reaction

Development of Fluoro-substituted Pyrazole Chalcones as Synthetic Precursors

Chalcones are valuable intermediates in organic synthesis, known for their broad spectrum of biological activities, including anticancer properties. nih.gov Pyrazole-based chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetyl-substituted pyrazole with an aromatic or heteroaromatic aldehyde in the presence of a base. nih.govresearchgate.net

To utilize this compound as a precursor, it would first need to be functionalized with an acetyl group, most likely at the C5 position. This acetylated pyrazole can then serve as the ketone component in the Claisen-Schmidt condensation. Reacting this intermediate with a variety of substituted aldehydes allows for the creation of a library of fluoro-substituted pyrazole chalcones. These chalcones are not only biologically active molecules in their own right but also serve as versatile precursors for the synthesis of other heterocyclic systems, such as pyrazolines, through subsequent reactions. researchgate.netchula.ac.th The presence of the fluorine atom at the C4 position of the pyrazole ring is expected to modulate the electronic properties and biological activity of the resulting chalcone (B49325) derivatives. chula.ac.th

Strategies for Enhancing Molecular Selectivity and Potency through Chemical Modifications

Enhancing the selectivity and potency of derivatives from the this compound scaffold involves targeted chemical modifications based on structure-activity relationship (SAR) studies. Key strategies include:

Modification of the Phenyl Ring: The 4-bromophenyl group at the C3 position is a common site for modification. The bromine atom can be replaced with other halogens (Cl, F), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro) to modulate the electronic environment and steric bulk, which can significantly impact binding affinity to biological targets. nih.gov

Substitution at the N1 Position: The N1 position of the pyrazole ring is frequently substituted with various alkyl or aryl groups. This modification can influence the molecule's lipophilicity, metabolic stability, and orientation within a receptor's binding pocket. For instance, in a series of 1-acetyl-pyrazoline derivatives, enantiomeric separation revealed that stereochemistry can be a critical modulator of biological activity and selectivity. nih.gov

Introduction of Additional Functional Groups: Incorporating hydrogen bond donors and acceptors, such as hydroxyl or amide groups, can lead to stronger and more specific interactions with target proteins. A study on 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists found that specific amide linkages were crucial for potent activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without sacrificing potency. For example, replacing a carboxylic acid with a tetrazole or a phenyl ring with a thiophene (B33073) can alter absorption, distribution, metabolism, and excretion (ADME) profiles favorably.

Systematic application of these strategies allows for the rational design of second-generation compounds with improved therapeutic indices.

Exploration of this compound as a Privileged Scaffold for Novel Molecular Entities

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govresearcher.life This designation stems from its presence in numerous approved drugs and biologically active compounds that target a diverse range of receptors and enzymes. nih.govresearchgate.net The metabolic stability of the pyrazole ring is a key factor in its success. nih.gov

The this compound structure itself combines several features that make it an excellent starting point for the development of novel molecular entities:

The Pyrazole Core: Provides a stable, aromatic, five-membered heterocyclic framework capable of participating in various non-covalent interactions. researchgate.net

The 4-Bromophenyl Group: Offers a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and provides a vector for exploring specific binding pockets in target proteins.

The Fluoro Substituent: The fluorine atom at the C4 position can enhance metabolic stability and alter the acidity of the N-H proton, potentially improving membrane permeability and binding affinity.

This combination of features makes the scaffold a versatile platform for generating compound libraries aimed at various therapeutic targets, including protein kinases, G-protein coupled receptors, and enzymes. researchgate.netnih.gov Its utility as a privileged structure ensures its continued exploration in the quest for new and more effective therapeutic agents.

Analytical Method Development for Fluorinated Pyrazole Compounds

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of fluorinated pyrazoles, offering versatile solutions for both qualitative and quantitative assessment. nih.govbg.ac.rs The choice of technique depends on the specific analytical goal, from rapid, real-time reaction monitoring to high-precision quantitative analysis of the final compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of synthetic reactions leading to compounds like 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole. Its simplicity, speed, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of products. rsc.orgorientjchem.org

In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (e.g., Silica gel 60 F254). amazonaws.comrsc.org The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents. For pyrazole (B372694) derivatives, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation of spots. orientjchem.org

After development, the separated components are visualized. If the compounds are UV-active, they can be seen under a UV lamp. rsc.org Alternatively, the plate can be exposed to a staining agent, such as iodine vapor or a potassium permanganate (B83412) (KMnO4) solution, to reveal the spots. amazonaws.comrsc.org By comparing the spots of the reaction mixture with those of the starting materials, chemists can effectively track the reaction's progress until the starting material spot disappears, indicating completion. mdpi.com

Table 1: Representative TLC Conditions for Monitoring Pyrazole Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates amazonaws.com
Mobile Phase Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 3:1, v/v) rsc.org
Application Capillary spotting of reaction mixture and reference standards
Development Ascending chromatography in a closed chamber
Visualization UV lamp (254 nm) or chemical staining (Iodine or KMnO4) rsc.org

For the precise quantitative analysis and purity determination of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC (RP-HPLC) method is commonly developed due to the generally non-polar nature of such substituted pyrazole structures. ijcpa.in

The development process involves optimizing several chromatographic parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. Key steps include:

Column Selection : A C18 column is a frequent choice, providing excellent separation for a wide range of non-polar to moderately polar compounds. ijcpa.in

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous component (like water with a modifier such as trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). ijcpa.inresearchgate.net The ratio is adjusted (isocratic or gradient elution) to ensure the target compound is retained and well-separated from any impurities.

Detector Wavelength Selection : A UV detector is commonly used, and the detection wavelength is set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. For pyrazole derivatives, this is often in the UV range of 200-300 nm. ijcpa.in

Flow Rate and Temperature : The flow rate is typically set around 1.0 mL/min, and the column temperature is maintained (e.g., 25 °C) to ensure reproducible retention times. ijcpa.in

Table 2: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Chromatograph High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net
Mobile Phase Acetonitrile : Water (e.g., 90:10 v/v) researchgate.net
Flow Rate 1.0 mL/min ijcpa.in
Injection Volume 10 µL
Column Temperature 25 °C ijcpa.in
Detection Wavelength ~237 nm (representative value for similar structures) researchgate.net
Retention Time Dependent on exact conditions, but optimized for separation from impurities

Quality Control and Analytical Validation Methodologies for Synthetic Batches

Once an HPLC method is developed, it must be validated to ensure its performance is suitable for its intended purpose: the quality control of synthetic batches of this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the main compound.

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) should ideally be ≥ 0.998. ijcpa.in

Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix. Recoveries are typically expected to be within 98-102%. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be low, typically ≤ 2%. researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcpa.in

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). This provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance CriteriaExample Finding
Linearity (r²) ≥ 0.9980.999 ijcpa.in
Concentration Range Defined range (e.g., 10-100 µg/mL) researchgate.net50-80 µg/mL ijcpa.in
Accuracy (% Recovery) 98.0% - 102.0%99.25% - 100% researchgate.net
Precision (% RSD) ≤ 2.0%< 2.0% researchgate.net
LOD Signal-to-Noise Ratio of 3:14 µg/mL ijcpa.in
LOQ Signal-to-Noise Ratio of 10:115 µg/mL ijcpa.in

Future Research Directions and Unaddressed Questions in 3 4 Bromophenyl 4 Fluoro 1h Pyrazole Research

Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com While effective, these classical routes can sometimes lack regioselectivity and efficiency, particularly when creating more complex, highly substituted derivatives. organic-chemistry.org Future research must focus on developing innovative synthetic strategies that offer greater control and versatility for derivatives of 3-(4-bromophenyl)-4-fluoro-1H-pyrazole.

Key areas for exploration include:

Transition-Metal Catalysis: The use of catalysts, such as palladium, copper, or nickel, can facilitate cross-coupling reactions, enabling the precise introduction of diverse functional groups onto the pyrazole core or the phenyl ring. mdpi.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to creating complex molecules. Developing C-H activation methodologies specific to the pyrazole scaffold would allow for late-stage diversification, rapidly generating libraries of novel compounds from a common intermediate.

Photoredox and Electrochemical Synthesis: These modern techniques offer mild and sustainable reaction conditions, potentially enabling transformations that are challenging with traditional thermal methods. mdpi.com They could provide new pathways to previously inaccessible derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Adapting synthetic routes to flow chemistry could accelerate the production of derivatives for screening and further development.

Synthetic Approach Description Potential Advantages for Derivative Synthesis
Classical Cyclocondensation Reaction of a 1,3-dicarbonyl precursor with a hydrazine (B178648) derivative. nih.govmdpi.comWell-established, readily available starting materials.
Metal-Catalyzed Cross-Coupling Formation of C-C or C-N bonds using a metal catalyst to connect different molecular fragments. mdpi.comHigh functional group tolerance, precise control over substitution patterns.
Direct C-H Activation Functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.High atom economy, allows for late-stage diversification of complex molecules.
Photoredox Catalysis Use of light to initiate chemical reactions, often under mild conditions. mdpi.comAccess to unique reaction pathways, environmentally friendly.

Deeper Mechanistic Insights into Biological Activity at the Molecular and Cellular Levels

While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the specific molecular targets and mechanisms of action for this compound are largely unknown. nih.govnih.govnih.gov Elucidating these mechanisms is a critical step in translating its potential into targeted therapeutic applications.

Future investigations should prioritize:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or cellular pathways with which the compound interacts. Pyrazole scaffolds are known to interact with a variety of targets, including kinases, proteases, and metabolic enzymes. nih.govrsc.orgnih.gov

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against specific enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or covalent). This provides crucial information for optimizing potency and selectivity. nih.gov

Structural Biology: Obtaining X-ray crystal structures or using cryo-electron microscopy to visualize the compound bound to its biological target can reveal the precise atomic-level interactions. This structural information is invaluable for understanding the basis of its activity and for guiding further design efforts. nih.govresearchgate.net

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways, gene expression, and metabolic function. This can reveal the broader biological consequences of target engagement and help identify potential biomarkers for its activity.

Potential Biological Target Class Examples Relevance of Pyrazole Scaffold
Protein Kinases Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR)Many pyrazole-based compounds are potent kinase inhibitors used in oncology. nih.govrsc.org
Proteases Thrombin, MeprinPyrazoles have been developed as inhibitors for various proteases involved in coagulation and inflammation. nih.govresearchgate.net
Monoamine Oxidases (MAO) MAO-A, MAO-BThe pyrazole structure is a template for designing inhibitors with potential antidepressant properties. nih.govfrontiersin.org
Androgen Receptors Nuclear hormone receptorsCertain fluorophenyl-pyrazole derivatives have shown activity as androgen receptor antagonists for prostate cancer. nih.gov

Integration of Advanced Computational Modeling for Rational Design and Targeted Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a way to predict molecular properties and guide experimental work, thereby saving time and resources. eurasianjournals.com Applying these methods to this compound can accelerate the discovery of new derivatives with optimized properties.

Future research should integrate the following computational approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between the chemical structures of a series of derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov Docking studies can help prioritize which derivatives to synthesize and provide hypotheses about the key binding interactions that can be tested experimentally. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target over time, providing insights into the stability of the complex and the role of solvent molecules. rsc.orgeurasianjournals.com This can help refine the understanding of the binding mechanism.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data and the design of new synthetic reactions. eurasianjournals.comresearchgate.net

Computational Technique Application in Pyrazole Research Potential Outcome
Molecular Docking Predict binding mode and affinity of derivatives to a specific protein target (e.g., a kinase). nih.govIdentification of key interactions (hydrogen bonds, hydrophobic contacts) to guide optimization.
Molecular Dynamics (MD) Simulate the stability and conformational changes of the pyrazole-protein complex over time. eurasianjournals.comValidation of docking poses and understanding of the dynamic nature of the binding event.
QSAR Correlate structural features (e.g., substituents) of a library of pyrazole derivatives with their measured activity.A predictive model to prioritize the synthesis of the most promising new derivatives.
DFT Calculations Calculate electronic properties, bond energies, and reaction pathways. researchgate.netRationalize observed reactivity and guide the development of new synthetic methods.

Diversification of the Chemical Space around the this compound Core for Broader Applications

The true potential of the this compound scaffold lies in its capacity for chemical modification. Systematically diversifying the structure and exploring the resulting changes in properties is essential for unlocking its full range of applications, which may extend beyond medicine into areas like agriculture or materials science. researchgate.netmdpi.com

Key strategies for diversification include:

Modification of the Phenyl Ring: The 4-bromo substituent is a versatile chemical handle. It can be replaced with a wide array of other groups via cross-coupling reactions to probe interactions with different pockets of a biological target or to tune the electronic properties of the molecule.

Substitution on the Pyrazole Nitrogen: The unsubstituted N-H group on the pyrazole ring is a prime site for modification. Introducing different alkyl or aryl groups can significantly alter the compound's solubility, cell permeability, and binding orientation.

Functionalization of the Pyrazole Ring: While the 4-position is occupied by fluorine, other positions on the pyrazole ring could be targeted for functionalization to introduce new vectors for interaction or to attach linkers for creating bifunctional molecules.

Bioisosteric Replacement: The fluorine and bromine atoms can be replaced with other groups that have similar sizes or electronic properties (bioisosteres). For example, replacing the bromine with a cyano or trifluoromethyl group could alter the molecule's properties in predictable ways, leading to improved activity or reduced metabolic liabilities. olemiss.edu

By systematically exploring these avenues, researchers can generate a rich dataset to build comprehensive structure-activity relationships (SAR), guiding the development of compounds tailored for specific, high-value applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, a common approach involves reacting 4-bromophenyl-substituted enones with fluorinated hydrazines under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile). Key parameters include:
  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • Solvent : DMSO enhances solubility of aromatic intermediates.
    Example yields under optimized conditions:
SolventTemp (°C)CatalystYield (%)Purity (%)
DMSO90ZnCl₂7298
Acetonitrile80None5895

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., pyrazole ring protons at δ 6.8–7.5 ppm). Fluorine substituents split signals due to spin-spin coupling.
  • FT-IR : Pyrazole C=N stretching at ~1600 cm⁻¹; Br-C aromatic vibrations at 550–650 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (²⁵% for bromine).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of substitution patterns. For example, in a related pyrazole-thiazole hybrid (C28H22BrFN6S), SC-XRD revealed:
  • Bond lengths : C-Br = 1.89 Å, C-F = 1.34 Å.
  • Dihedral angles : 4-bromophenyl and fluorophenyl groups form a 67.5° angle, influencing π-stacking interactions.
  • Packing motifs : C–H···F and π-π interactions stabilize the lattice (distance: 3.45 Å).
    Such data resolve discrepancies between computational predictions (e.g., DFT) and experimental observations .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To address this:
  • Standardize assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and fixed incubation times (24–48 hrs).
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% v/v) to avoid aggregation artifacts.
  • Validate targets : Employ orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation).
    Example: A pyrazole derivative showed IC₅₀ = 8 µM in cancer cells via MTT assay but no activity in a kinase inhibition panel, suggesting off-target effects .

Q. How do electronic effects of the bromo/fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromine : Acts as a directing group in Suzuki-Miyaura couplings. Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids (e.g., 4-fluorophenylboronic acid).
  • Fluorine : Electron-withdrawing nature deactivates the pyrazole ring, requiring harsher conditions (e.g., 100°C, 24 hrs) for Buchwald-Hartwig aminations.
    Example reactivity comparison:
Reaction TypeCatalystTemp (°C)Conversion (%)
Suzuki-MiyauraPd(PPh₃)₄8092
Buchwald-HartwigPd₂(dba)₃/XPhos10068

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